Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a chemical compound with the molecular formula C22H40N2O4 and a molecular weight of approximately 396.56 g/mol. This compound features a dicyclohexylamine moiety attached to a pent-4-enoate group that is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines during reactions. The compound is characterized by its high solubility and moderate bioavailability, making it of interest in various chemical and pharmaceutical applications .
Information on the safety hazards of DCTA is not currently available. However, dicyclohexylamine, a component of DCTA, may have irritant properties []. As with any unknown compound, it is advisable to handle DCTA with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following general laboratory safety protocols.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the following steps:
This multi-step synthesis allows for the introduction of specific functional groups while maintaining control over stereochemistry .
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate has several applications:
The compound's unique structure provides avenues for innovation in drug design and material applications.
Interaction studies involving Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate focus on its binding affinity and inhibitory effects on various biological targets. Preliminary data suggest that it may interact with certain cytochrome P450 enzymes, notably CYP2C19, indicating potential implications for drug metabolism and interactions . Further studies are necessary to elucidate its full interaction profile.
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate shares structural similarities with several other compounds, including:
Compound Name | CAS Number | Similarity |
---|---|---|
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate | 67861-96-5 | 0.96 |
Dicyclohexylamine (S)-2-amino-pentanoate | 21947-32-0 | 0.96 |
2-(Tert-butoxycarbonylamino)-4-methylpentanoic acid | 15098-69-8 | 0.96 |
2-((tert-butoxycarbonyl)amino)-4-methylpent-4-enoic acid | 156047-41-5 | 0.95 |
These compounds exhibit variations primarily in their side chains or functional groups, influencing their biological activity and reactivity profiles. The uniqueness of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate lies in its specific combination of a dicyclohexylamine base structure with a pentene ester functionality, distinguishing it from others in terms of potential applications and reactivity .